molecular formula C17H20BrN3O6S B298081 N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide

N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide

货号 B298081
分子量: 474.3 g/mol
InChI 键: QTEMFJLSMOYBSU-DJKKODMXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide, also known as BAY 43-9006, is a small molecule inhibitor that targets multiple kinases. It was first synthesized by the German pharmaceutical company Bayer AG in 1999. Since then, it has been extensively studied for its potential use in the treatment of various types of cancer.

作用机制

N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 works by inhibiting the activity of several kinases that are involved in the development and progression of cancer. It binds to the ATP-binding site of these kinases, preventing them from phosphorylating downstream targets. This leads to the inhibition of cell proliferation, angiogenesis, and metastasis.
Biochemical and physiological effects:
N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of a wide range of cancer cell lines, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 has also been shown to have immunomodulatory effects, which may help to enhance the immune response against cancer cells.

实验室实验的优点和局限性

N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied in preclinical models, which provides a wealth of data for researchers to draw upon. However, there are also some limitations to using N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 in lab experiments. It has been shown to have off-target effects on other kinases, which can complicate data interpretation. Additionally, its efficacy may vary depending on the specific cancer cell line being studied.

未来方向

There are several future directions for research on N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the development of more potent and selective inhibitors of the kinases targeted by N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006. Additionally, there is ongoing research into the mechanisms underlying the immunomodulatory effects of N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006, which may help to develop new immunotherapies for cancer.

合成方法

The synthesis of N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 involves several steps. The first step is the reaction between 4-bromo-5-methyl-2-furancarboxaldehyde and hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 2-oxoethyl methanesulfonate to form the final product, N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006. The synthesis of N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 has been optimized over the years to improve its yield and purity.

科学研究应用

N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the activity of several kinases, including Raf, VEGFR, and PDGFR. These kinases play a crucial role in the development and progression of cancer. By inhibiting their activity, N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide 43-9006 can prevent the growth and spread of cancer cells.

属性

产品名称

N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide

分子式

C17H20BrN3O6S

分子量

474.3 g/mol

IUPAC 名称

N-[(E)-(4-bromo-5-methylfuran-2-yl)methylideneamino]-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C17H20BrN3O6S/c1-11-14(18)7-13(27-11)9-19-20-17(22)10-21(28(4,23)24)15-6-5-12(25-2)8-16(15)26-3/h5-9H,10H2,1-4H3,(H,20,22)/b19-9+

InChI 键

QTEMFJLSMOYBSU-DJKKODMXSA-N

手性 SMILES

CC1=C(C=C(O1)/C=N/NC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C)Br

SMILES

CC1=C(C=C(O1)C=NNC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C)Br

规范 SMILES

CC1=C(C=C(O1)C=NNC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。